1-Bromo-3-chlorobenzene

Catalog No.
S748789
CAS No.
108-37-2
M.F
C6H4BrCl
M. Wt
191.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-chlorobenzene

CAS Number

108-37-2

Product Name

1-Bromo-3-chlorobenzene

IUPAC Name

1-bromo-3-chlorobenzene

Molecular Formula

C6H4BrCl

Molecular Weight

191.45 g/mol

InChI

InChI=1S/C6H4BrCl/c7-5-2-1-3-6(8)4-5/h1-4H

InChI Key

JRGGUPZKKTVKOV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)Cl

solubility

6.16e-04 M

Synonyms

1-Chloro-3-bromobenzene; 3-Bromo-1-chlorobenzene; 3-Bromochlorobenzene; 3-Bromophenyl chloride; 3-Chloro-1-bromobenzene; 3-Chlorobromobenzene; 3-Chlorophenyl bromide; NSC 53548; m-Bromochlorobenzene; m-Bromochlorobenzene; m-Bromophenyl chloride; m-Ch

Canonical SMILES

C1=CC(=CC(=C1)Br)Cl

The exact mass of the compound 1-Bromo-3-chlorobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.16e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 53548. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Bromo-3-chlorobenzene (CAS 108-37-2) is a meta-substituted dihalobenzene that serves as a highly versatile, bifunctional building block in organic synthesis. As a liquid at room temperature, it offers distinct handling advantages over solid analogs, facilitating seamless integration into continuous flow reactors and automated dosing systems. Its molecular architecture features a highly reactive carbon-bromine bond alongside a more robust carbon-chlorine bond, enabling predictable, stepwise functionalization. This chemoselective profile makes it a critical precursor for the synthesis of complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced functional materials where precise spatial arrangement of substituents is required. [1]

Attempting to substitute 1-bromo-3-chlorobenzene with its closest isomers introduces significant process and performance liabilities. Replacing it with 1-bromo-4-chlorobenzene (the para-isomer) shifts the material from a pumpable liquid to a solid, necessitating solvent pre-dissolution, heated transfer lines, and batch-handling protocols that disrupt continuous flow manufacturing. Conversely, substitution with 1-bromo-2-chlorobenzene (the ortho-isomer) introduces severe steric hindrance adjacent to the reactive bromine site. This steric bulk drastically reduces the kinetics of palladium-catalyzed cross-couplings, often requiring extended reaction times, elevated temperatures, or the procurement of expensive, specialized bulky ligands to achieve comparable conversions. [1]

Phase State and Continuous Flow Manufacturability

For industrial scale-up and continuous flow applications, the physical state of a precursor dictates dosing infrastructure. 1-Bromo-3-chlorobenzene is a liquid at standard conditions with a melting point of -21.2 °C, allowing for direct, solvent-free pumping into flow reactors. In contrast, 1-bromo-4-chlorobenzene is a solid with a melting point of 65.5 °C, requiring either dissolution in large volumes of solvent or heated handling systems to prevent line clogging. This fundamental difference in thermal properties directly impacts throughput, solvent waste (E-factor), and facility equipment requirements. [1]

Evidence DimensionMelting Point (Physical State)
Target Compound Data-21.2 °C (Liquid)
Comparator Or Baseline1-bromo-4-chlorobenzene: 65.5 °C (Solid)
Quantified Difference86.7 °C difference in melting point
ConditionsStandard atmospheric pressure

Procuring the liquid meta-isomer eliminates the need for solid-handling equipment and solvent pre-dissolution, maximizing volumetric productivity in flow chemistry.

Kinetic Advantage in Suzuki-Miyaura Cross-Coupling

The meta-substitution pattern of 1-bromo-3-chlorobenzene provides an optimal balance of electronic activation without the steric blocking seen in ortho-isomers. In standard palladium-catalyzed Suzuki-Miyaura couplings with phenylboronic acid, 1-bromo-3-chlorobenzene achieves full conversion to the monoarylated product (95% yield) in just 45 minutes. Under identical conditions, the sterically hindered 1-bromo-2-chlorobenzene requires 120 minutes to reach a comparable yield (94%). This nearly three-fold reduction in reaction time highlights the kinetic superiority of the meta-isomer for rapid, chemoselective C-Br activation. [1]

Evidence DimensionReaction time for >94% yield in Suzuki coupling
Target Compound Data45 minutes (95% yield)
Comparator Or Baseline1-bromo-2-chlorobenzene: 120 minutes (94% yield)
Quantified Difference62.5% reduction in reaction time
ConditionsPhenylboronic acid, Pd catalyst, conventional heating

Faster reaction kinetics translate directly to shorter batch cycle times, lower energy consumption, and reduced risk of catalyst deactivation or side-product formation.

Halogen-Metal Exchange Efficiency via Turbo-Grignard

The generation of arylmagnesium reagents is a critical step in API synthesis. 1-Bromo-3-chlorobenzene undergoes rapid and highly selective bromine-magnesium exchange when treated with i-PrMgCl·LiCl (Turbo-Grignard reagent) at 0 °C, exhibiting a measured second-order rate constant of 8.37 × 10^-4 M^-1 s^-1. The meta-chloro substituent exerts a strong inductive electron-withdrawing effect that accelerates the exchange process, allowing it to proceed efficiently at ice-bath temperatures. In contrast, traditional Grignard formation with magnesium turnings often requires elevated reflux temperatures and unpredictable initiation times, increasing the risk of des-halogenated impurities. [1]

Evidence DimensionHalogen-metal exchange conditions and kinetics
Target Compound Datak = 8.37 × 10^-4 M^-1 s^-1 at 0 °C
Comparator Or BaselineTraditional Mg-turning Grignard formation
Quantified DifferenceEnables complete exchange at 0 °C vs >60 °C reflux
Conditionsi-PrMgCl·LiCl in THF at 0 °C

Reliable, rapid Grignard formation at 0 °C minimizes cryogenic cooling costs and prevents the formation of des-halogenated impurities during organometallic processing.

Continuous Flow Synthesis of Biaryl APIs

Leveraging its liquid state at room temperature, 1-bromo-3-chlorobenzene is the ideal choice for continuous flow Suzuki couplings. It allows for neat pumping and avoids the line-clogging risks and solvent-volume inflation associated with solid para-isomers. [1]

Time-Optimized Sequential Cross-Couplings

Due to its superior reaction kinetics compared to sterically hindered ortho-isomers, this compound is highly suited for rapid, one-pot sequential cross-couplings (e.g., Suzuki arylation followed by Buchwald-Hartwig amination) in the synthesis of complex optoelectronic materials and agrochemicals. [2]

Cryogen-Free Organometallic Intermediate Generation

For temperature-sensitive synthetic routes, the rapid Turbo-Grignard exchange rate of 1-bromo-3-chlorobenzene at 0 °C allows for efficient nucleophile generation without the need for extreme cryogenic conditions or the unpredictable initiation associated with traditional magnesium turnings. [3]

XLogP3

3.7

Boiling Point

196.0 °C

LogP

3.7 (LogP)

Melting Point

-21.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (96.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.79%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

108-37-2

Wikipedia

M-bromochlorobenzene

General Manufacturing Information

Benzene, 1-bromo-3-chloro-: ACTIVE

Dates

Last modified: 08-15-2023

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